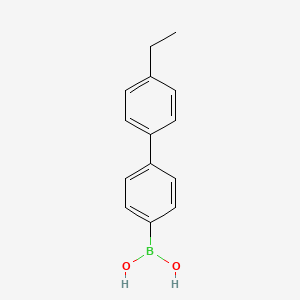

4'-Ethyl-4-biphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-Ethyl-4-biphenylboronic acid is a chemical compound used as an intermediate for organic synthesis and is an important raw material for pharmaceuticals . It is also used in the production of various other chemicals .

Synthesis Analysis

The synthesis of 4’-Ethyl-4-biphenylboronic acid involves various processes. One such process is the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis

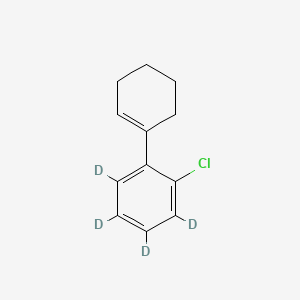

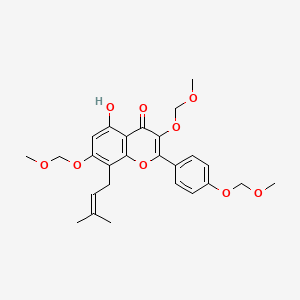

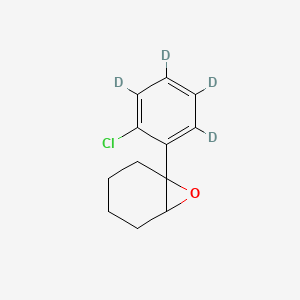

The molecular formula of 4’-Ethyl-4-biphenylboronic acid is C14H15BO2 . The molecular weight is 226.08 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

4’-Ethyl-4-biphenylboronic acid is involved in various chemical reactions. For instance, it undergoes catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This reaction is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis

4’-Ethyl-4-biphenylboronic acid is a white solid . Its melting point, boiling point, and density can be found on various chemical databases .科学的研究の応用

Organic Synthesis

4'-Ethyl-4-biphenylboronic acid plays a significant role as an intermediate in organic synthesis. Its derivatives, such as 4-(2-(diethylamino)ethyl) phenyl acid, synthesized from 4-bromophenylacwtic acid, are highlighted for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air. The significance of these compounds extends to various industrial and research applications due to their unique properties and potential market prospects (Zhang Da, 2015).

Crystal Engineering

The compound's utility in crystal engineering is showcased through the synthesis of m-terphenyl derivatives from 4,4-biphenyldiboronic acid. These derivatives serve as precursors for the creation of tectons, pivotal in the design and construction of crystal structures (R. S. Wright & T. K. Vinod, 2003).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic and 4-methoxyphenylboronic acids, relatives of this compound, facilitate the assembly of supramolecular structures. These assemblies are formed through hydrogen bonds and are integral in constructing complex molecular systems (V. Pedireddi & N. Seethalekshmi, 2004).

Catalysis in Chemical Reactions

The compound is also instrumental in catalysis, exemplified by its use in Suzuki coupling reactions. These reactions are fundamental in creating biaryl compounds, crucial in pharmaceutical research and other scientific fields. For instance, ethyl (4-phenylphenyl)acetate, synthesized via Suzuki coupling, holds promise as an anti-arthritic agent, underlining the compound's significance in medicinal chemistry (N. Costa et al., 2012).

Advanced Material Science

In material science, this compound derivatives contribute to the design of novel materials. For example, the creation of intelligent bio-hydrogels with glucose and pH-responsive behaviors showcases the potential of these compounds in developing advanced, responsive materials for various applications, including drug delivery systems (H. Peng et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system . It is advised to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function .

Biochemical Pathways

Boronic acids are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Pharmacokinetics

The compound is a white to pale brown crystalline powder , suggesting that it may be administered orally or topically

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Action Environment

The compound is recommended to be stored at room temperature , indicating that it is stable under normal environmental conditions.

特性

IUPAC Name |

[4-(4-ethylphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h3-10,16-17H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOTLGHQXNPJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671988 |

Source

|

| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153035-62-2 |

Source

|

| Record name | (4'-Ethyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/no-structure.png)